
1-Methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methyl group at position 1, an isopropyl group at position 3, and a pyrrolidinyl group at position 4. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-Methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions. The reaction typically proceeds as follows:
Starting Materials: Hydrazine derivatives and 1,3-diketones.
Reaction Conditions: The reaction is carried out in the presence of an acid or base catalyst, such as hydrochloric acid or sodium hydroxide, at elevated temperatures (80-120°C).
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the methyl or isopropyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the pyrazole ring or the substituents, depending on the reaction conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidinyl group. Common reagents include alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions may produce various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: The compound’s potential therapeutic effects are investigated in preclinical studies. It may act as a ligand for specific receptors or enzymes, leading to the development of new drugs.
Industry: In industrial applications, the compound is used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The interaction can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit an enzyme involved in a metabolic pathway, resulting in the accumulation or depletion of specific metabolites.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole can be compared with other pyrazole derivatives, such as:
1-Methyl-3-(propan-2-yl)-1H-pyrazole: Lacks the pyrrolidinyl group, which may result in different chemical and biological properties.
1-Methyl-4-(pyrrolidin-3-yl)-1H-pyrazole:
3-(propan-2-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole: Lacks the methyl group, which may influence its stability and interactions with other molecules.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties compared to other pyrazole derivatives.
Eigenschaften
Molekularformel |
C11H19N3 |
|---|---|
Molekulargewicht |
193.29 g/mol |
IUPAC-Name |
1-methyl-3-propan-2-yl-4-pyrrolidin-3-ylpyrazole |
InChI |
InChI=1S/C11H19N3/c1-8(2)11-10(7-14(3)13-11)9-4-5-12-6-9/h7-9,12H,4-6H2,1-3H3 |
InChI-Schlüssel |
ZSWWLGISGBFSSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NN(C=C1C2CCNC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



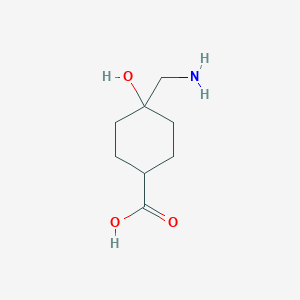
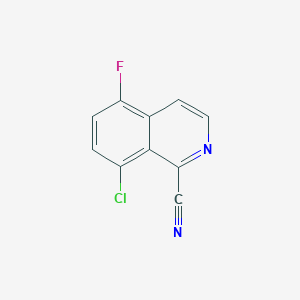
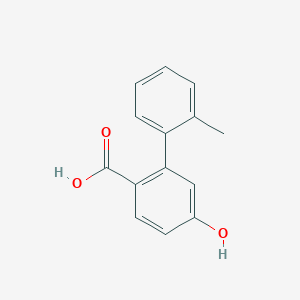
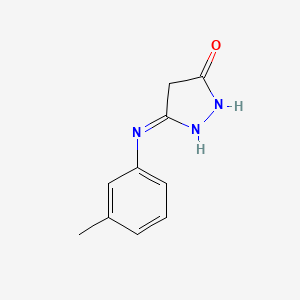
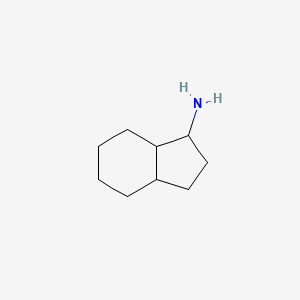
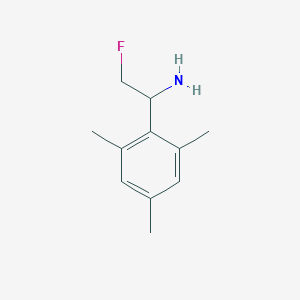
![1-Methyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole](/img/structure/B13220700.png)

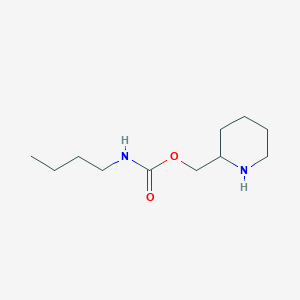
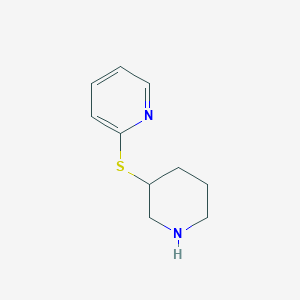
![tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate hydrochloride](/img/structure/B13220730.png)
![({[3-(Bromomethyl)-3-ethylpentyl]oxy}methyl)benzene](/img/structure/B13220738.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(3-nitrophenyl)propanoate](/img/structure/B13220745.png)
